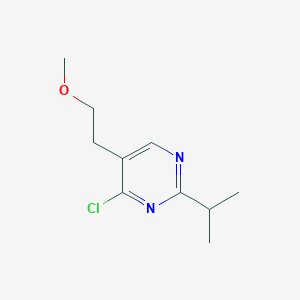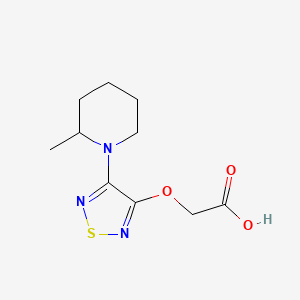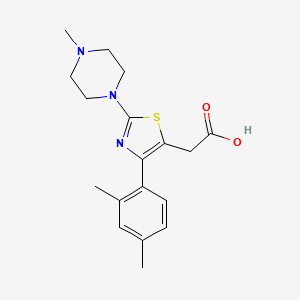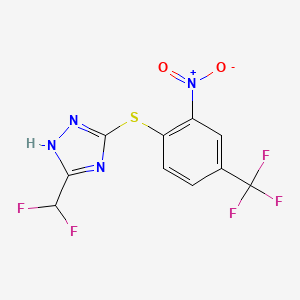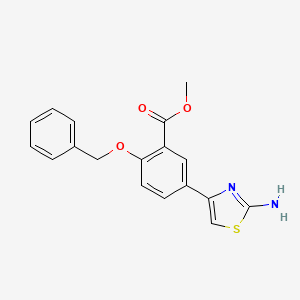
Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoate ester, an aminothiazole ring, and a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Aminothiazole Ring: The aminothiazole ring can be synthesized through the reaction of a thioamide with a halogenated amine under basic conditions.
Esterification: The benzoate ester is formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminothiazole ring to a thiazoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyloxy or aminothiazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like benzyl halides or phenol derivatives are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiazoline derivatives.
Applications De Recherche Scientifique
Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate involves its interaction with specific molecular targets. The aminothiazole ring can bind to enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a benzyloxy group.
Methyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
Methyl 5-(2-aminothiazol-4-yl)-2-(benzyloxy)benzoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe.
Propriétés
Formule moléculaire |
C18H16N2O3S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
methyl 5-(2-amino-1,3-thiazol-4-yl)-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H16N2O3S/c1-22-17(21)14-9-13(15-11-24-18(19)20-15)7-8-16(14)23-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H2,19,20) |
Clé InChI |
GFWUHAMIADIJDC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


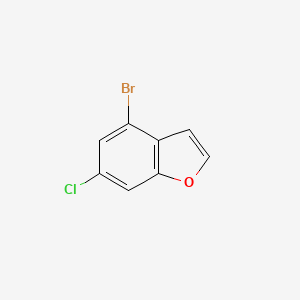

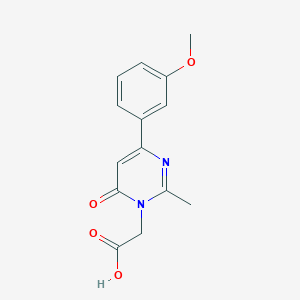
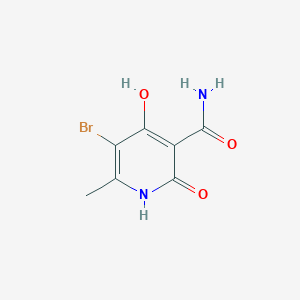
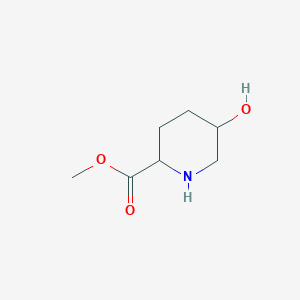
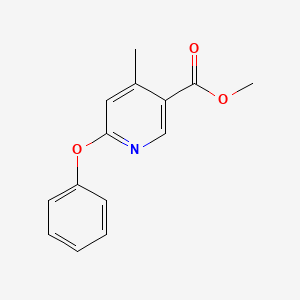

![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
